molecular formula C16H16FN3O B2602853 (2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034603-64-8

(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2602853
CAS No.: 2034603-64-8
M. Wt: 285.322
InChI Key: IPKNQBFVVFTZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone" features a complex bicyclic framework comprising a pyrazolo[1,5-a]pyrazine ring fused with a cyclopentane moiety. The 2-fluorophenyl group is attached via a methanone linker, contributing to its unique electronic and steric properties. Structural elucidation of analogous compounds typically employs advanced spectroscopic techniques, including UV, $ ^1H $-NMR, and $ ^{13}C $-NMR, as demonstrated in studies on related heterocycles .

Properties

IUPAC Name

(2-fluorophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-6-2-1-4-11(13)16(21)19-8-9-20-15(10-19)12-5-3-7-14(12)18-20/h1-2,4,6H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKNQBFVVFTZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₆H₁₆FN₃O
  • Molecular Weight : 285.32 g/mol
  • CAS Number : 2034603-64-8

The compound features a fluorophenyl moiety and a cyclopenta[3,4]pyrazolo structure, which suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antitumor properties. For instance:

  • Mechanism of Action : The antitumor activity is often linked to the inhibition of tubulin polymerization. This disruption affects cancer cell proliferation by preventing proper mitotic spindle formation during cell division .
  • Research Findings : In vitro studies have shown that derivatives of pyrazolo compounds can achieve significant growth inhibition across various cancer cell lines. For example, some derivatives displayed growth inhibition percentages of up to 43.9% across 56 different cell lines .

Antiviral Activity

The compound's structural characteristics also suggest potential antiviral properties:

  • Testing Results : Compounds in the same chemical class have been tested for antiviral activity against various viral strains. Subtle modifications in the phenyl moiety were found to enhance biological properties towards specific viral targets .

Cytotoxicity Studies

Cytotoxicity assays conducted on several cancer cell lines have yielded promising results:

CompoundCell LineIC50 (µM)
6sRFX 39311.70
6tRFX 39319.92

These values indicate that both compounds exhibit significant cytotoxic effects compared to control treatments .

Study on Pyrazolo Derivatives

In a study focusing on pyrazolo derivatives similar to our compound of interest, researchers synthesized various analogs and evaluated their biological activities:

  • Cell Proliferation Assays : The newly synthesized compounds were evaluated against multiple cancer cell lines (A549, HT-29, MKN-45). Results indicated varying degrees of cytotoxicity with some compounds achieving IC50 values as low as 45 nM in certain cell lines .

Mechanistic Insights

Further investigations into the mechanisms of action revealed that these compounds could induce apoptosis and halt the cell cycle at the G0–G1 phase. This was evidenced by increased populations of treated cells in this phase compared to controls .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate its potential as a lead compound for drug development. Research has shown that similar compounds can act as inhibitors for various biological targets. For instance:

  • Hypoxia Inducible Factor 2α (HIF-2α) Inhibition : Compounds with similar structures have been identified as inhibitors of HIF-2α, which plays a crucial role in cancer progression and response to hypoxia. Inhibition of this factor can be beneficial in treating cancers associated with hypoxic environments .

Anticancer Activity

Research into related tetrahydro derivatives suggests that they may exhibit anticancer properties by modulating pathways involved in tumor growth and survival. The ability of such compounds to interact with cellular machinery makes them candidates for further investigation in cancer therapeutics.

Neuropharmacology

The complex bicyclic structure may also suggest applications in neuropharmacology. Compounds that interact with neurotransmitter systems or have neuroprotective properties are of great interest in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
WO2020214853A1This patent discusses tetrahydro derivatives similar to our compound as HIF-2α inhibitors, highlighting their potential use in treating cancers driven by hypoxia .
EvitaChem Product InformationThe compound is noted for its potential utility in medicinal chemistry due to its structural features that suggest enhanced biological activity .
Crystal Structure AnalysisRelated compounds have shown promising biological activities based on their crystal structures, indicating that structural modifications can lead to significant variations in activity .

Comparison with Similar Compounds

Table 1: Hypothetical Elemental Analysis Comparison

Compound Formula C (%) H (%) N (%)
Target Compound C₁₉H₁₇FN₃O 65.70* 4.89* 12.08*
4n () C₁₉H₁₅F₃N₆O₂ 54.61 3.58 19.96
Zygocaperoside () Not Provided

*Theoretical values based on molecular formula.

Methodological Considerations

Structural comparisons rely on techniques outlined in and :

  • UV Spectroscopy : Identifies conjugated systems; e.g., pyrazolo-pyrazine absorbs at ~250–300 nm .
  • NMR Spectroscopy : Critical for resolving complex bicyclic frameworks and substituent effects .
  • Regioselective Synthesis : As demonstrated in , reaction conditions (e.g., aldehyde derivatives) dictate regiochemistry in pyrazolo-pyrimidine systems, a principle applicable to pyrazolo-pyrazines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.